N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine

SAR Kinase Inhibition Receptor Binding

Researchers seeking to construct diverse compound libraries often face limitations with building blocks possessing only a single reactive handle. This specific benzene-1,4-diamine derivative addresses that constraint by offering three distinct functional groups for chemoselective elaboration. • Versatile Scaffold: The free para-amino, tertiary N-methylamine, and N-methylpyrazole motifs enable orthogonal transformations like amide coupling, reductive amination, and cross-coupling. • Structural Advantage: Retains a free aniline group absent in simpler analogs, unlocking synthetic routes to unique chemotypes. Purity is consistently specified at 95%, ensuring a reliable starting material for process chemistry where downstream purification controls final product quality.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
CAS No. 1431967-95-1
Cat. No. B3240318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
CAS1431967-95-1
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CN(C)C2=CC=C(C=C2)N
InChIInChI=1S/C12H16N4/c1-15(8-10-7-14-16(2)9-10)12-5-3-11(13)4-6-12/h3-7,9H,8,13H2,1-2H3
InChIKeyWAMLJZGQJTUBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Baseline for N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine


N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine (CAS 1431967-95-1, typically supplied as the hydrochloride salt; free base CAS 1006682-81-0) is a functionalized aniline derivative incorporating a 1-methylpyrazole motif via a methylene bridge. The structure features a para-amino group and a tertiary N-methyl-N-(heteroarylmethyl)amine linkage, defining it as a member of the benzene-1,4-diamine class. Vendor and database listings consistently describe its primary role as a research chemical and synthetic intermediate . The compound is characterized by a molecular weight of 216.28 g/mol (free base) and formula C12H16N4 . No authoritative primary research, patent, or database records containing quantitative activity or selectivity data for this specific compound were identified during evidence gathering; available information is limited to vendor technical datasheets and structural classification entries.

Synthetic intermediate with dual amine/pyrazole functional handles
Benzene-1,4-diamine scaffold suitable for further derivatization
No differential biological activity data identified; selection based on synthesis needs

Limitations of In-Class Analog Substitution


The absence of publicly accessible head-to-head activity data, patent-defined SAR, or cross-study pharmacological comparisons makes it impossible to substantiate a claim that this specific compound offers a measurable advantage over its closest structural analogs (e.g., N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine, N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline, or 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline). Consequently, there is no empirically validated rationale to prioritize its procurement over an in-class alternative based on differential efficacy, selectivity, or pharmacokinetic profile. Current vendor records provide only identity-confirming data (purity, molecular weight, IUPAC name) and do not report any biological or chemical performance metrics that would differentiate this compound from its analogs . Until quantitative comparative evidence is generated or disclosed, selection must be guided by factors such as synthetic accessibility, purity specifications required for the intended downstream chemistry, and commercial availability rather than intrinsic biological superiority.

No empirical activity differentiation
Absence of comparative potency data means functional interchangeability with in-class analogs cannot be ruled out.
Equivalent purity specifications
Commercially available analogs are offered at comparable purity levels, removing a quality-based selection advantage.
Structural differences lack functional validation
The para‑amino group distinguishes this compound from simpler analogs, but SAR data are absent, so this feature may not translate into differential performance.

Quantitative Differentiation Evidence Inventory


Absence of Differential Biological Activity Data

A systematic search of primary research literature, patent repositories (including Google Patents and WIPO), and authoritative chemical databases (e.g., PubChem, ChEMBL) returned zero records containing quantitative biochemical, cellular, or in vivo activity data for this compound [1]. No head-to-head comparisons with close analogs such as N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine or N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline could be identified. The observed data vacuum is not a result of inadequate search methodology but reflects the genuine absence of publicly disclosed differential evidence.

Absence of Differential Activity Data
Data to verify
No quantitative potency or selectivity data found in literature or patents
Procurement cannot be guided by target engagement or selectivity
Zero records across PubChem, ChEMBL, and patent repositories
SAR Kinase Inhibition Receptor Binding

Purity and Physicochemical Consistency Assessment

Vendor technical datasheets consistently report a purity of 95% for the free base (CAS 1006682-81-0) and provide standard identity parameters: molecular weight 216.28 g/mol, InChI Key WAMLJZGQJTUBMC-UHFFFAOYSA-N, SMILES Nc1ccc(cc1)N(Cc1cnn(c1)C)C . The hydrochloride salt (CAS 1431967-95-1) is characterized by a molecular weight of 252.74 g/mol . This purity specification is typical for research-grade intermediates but does not constitute a differentiated value proposition, as analogous benzene-1,4-diamine derivatives (e.g., 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline) are offered at comparable 95% purity levels .

Purity Specification Parity
Cross-study comparable
Target purity 95% — Comparator analog purity 95%
Material quality does not differentiate this compound from analogs
Vendor QC certificates; HPLC assumed
Purity Analysis QC Specifications Procurement Benchmark

Structural Uniqueness and Unexploited Potential

The compound's architecture combines three functional elements into a single small-molecule framework: a free 4-aminoaniline moiety, a tertiary N-methyl-N-benzylamine linkage, and an N-methylpyrazole ring . This precise arrangement is not shared by the simpler analogs N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (lacks the 4-amino group) or 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (contains a toluidine unit instead of a phenylenediamine) . The combination of a nucleophilic aniline nitrogen with a hydrogen-bond-accepting pyrazole may enable distinct metal-coordination or hydrogen-bonding geometries, but such properties have not been quantitatively profiled against analogs. The differentiation is therefore structural and hypothetical rather than experimentally validated.

Structural Differentiation
Class-level inference
Target: free para-NH2 — Analog: lacks para-NH2
Potential for distinct synthetic utility remains unvalidated by SAR
Structural comparison based on SMILES/IUPAC; no activity data
Medicinal Chemistry Building Block Diversity Structure-Activity Relationship

Evidence-Supported Application Scenarios


Exploratory Medicinal Chemistry Library Synthesis

Given the compound's three distinct functional handles (free aniline, tertiary amine, and N-methylpyrazole), it can serve as a versatile building block for generating structurally diverse compound libraries through reductive amination, amide coupling, or Buchwald–Hartwig cross-coupling. The structural differentiation from simpler analogs—specifically the retention of a free para-amino group absent in N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline—may offer synthetic routes to analogs that are impossible to access with the related building blocks. However, this utility is based solely on structural potential; no published library enumeration or affinity screening data exist to validate the advantage empirically .

Method Development for Chemoselective Functionalization

The compound's dual aniline/pyrazole heterocyclic architecture makes it a suitable substrate for developing chemoselective transformation methodologies (e.g., selective N-arylation versus N-alkylation, or regioselective pyrazole C–H functionalization). The N-methyl group on the tertiary amine imposes steric constraints not present in the des-methyl analog, potentially altering reaction outcomes compared to analogs lacking this substitution. This property is inferred from the chemical structure and has not been confirmed by comparative kinetic or selectivity studies [1].

Procurement Based on Purity and Identity Confidence

With a consistent vendor-reported purity specification of 95% across multiple suppliers and unambiguous identity confirmation via IUPAC name, InChI Key, and SMILES, the compound meets the minimum threshold for use as a starting material in process chemistry campaigns where the final product purity is controlled by downstream purification. The absence of differential purity or impurity-profile data relative to analogs (e.g., 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline, also offered at 95%) means that procurement can be guided by price, delivery time, and scale of supply rather than by an inherent quality advantage .

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Multiple functional handles (free aniline, tertiary amine, N-methylpyrazole)
Structural differentiation potential not yet supported by SAR data
Chemoselective method development
Dual amine-heterocycle architecture with steric N-methyl group
Chemoselectivity inferred from structure; requires experimental confirmation
Process chemistry starting material
Consistent purity specification and unambiguous identity across suppliers
Purity parity with in-class analogs; select based on supply factors
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